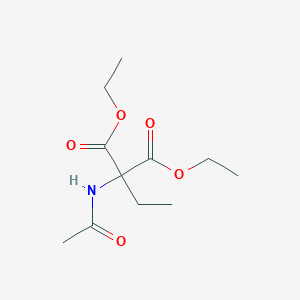

Diethyl 2-ethyl-2-acetamidomalonate

Description

Contextualization within Malonate Chemistry and Derivatives

The chemistry of Diethyl 2-ethyl-2-acetamidomalonate is fundamentally rooted in the principles of malonic ester synthesis. ucalgary.ca Diethyl malonate, the parent compound, is renowned for the reactivity of its α-carbon, the carbon atom situated between two electron-withdrawing carbonyl groups. wikipedia.orglibretexts.org This positioning renders the α-protons sufficiently acidic (pKa ≈ 13 in DMSO) to be removed by a moderately strong base, such as sodium ethoxide, to form a stable enolate ion. wikipedia.orglibretexts.org This nucleophilic enolate can then react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond. libretexts.org

Diethyl acetamidomalonate (DEAM) is a modification of this classic reagent where one of the acidic α-protons is replaced by an acetamido group (-NHCOCH₃). wikipedia.org This leaves only one acidic proton, making DEAM an ideal precursor for the synthesis of monosubstituted α-amino acids. orgsyn.org

This compound is the direct product of the alkylation of DEAM. The synthesis involves treating DEAM with a base like sodium ethoxide to generate the enolate, which is then alkylated specifically with an ethyl-donating electrophile, such as ethyl iodide or ethyl bromide. ucalgary.ca Subsequent hydrolysis and decarboxylation of this compound yield the α-amino acid, 2-aminobutanoic acid, or its derivatives.

The general synthetic pathway is outlined below:

Interactive Table: Synthesis of this compound| Step | Reaction | Description |

|---|---|---|

| 1. Enolate Formation | Deprotonation of Diethyl acetamidomalonate (DEAM) | DEAM is treated with a base (e.g., Sodium Ethoxide) to remove the acidic proton from the α-carbon, forming a nucleophilic enolate. libretexts.org |

| 2. Alkylation | Nucleophilic substitution | The enolate attacks an ethyl halide (e.g., Ethyl Iodide) in an SN2 reaction to form this compound. ucalgary.ca |

Significance of the Ethyl and Acetamido Substituents in Synthetic Applications

The utility of this compound is defined by its three key functional components: the newly introduced ethyl group, the protective acetamido group, and the two ethyl ester groups.

Ethyl Group : The presence of the ethyl group at the α-carbon is the molecule's defining feature. It allows for the synthesis of α-ethyl substituted amino acids. These non-standard amino acids are of significant interest in medicinal chemistry for creating peptides with modified conformations, enhanced stability, or altered biological activity.

Acetamido Group : This group serves as an essential protecting group for the nitrogen atom. wikipedia.org During the alkylation step, which occurs under basic conditions, the acetamido group prevents the nitrogen from undergoing undesirable side reactions. It remains stable throughout the formation of the enolate and the subsequent C-C bond formation. In the final step of amino acid synthesis, the acetamido group is readily hydrolyzed, typically under acidic conditions, to reveal the primary amine functionality of the target α-amino acid. ucalgary.ca

Diethyl Ester Groups : The two ethyl ester functionalities are critical for the molecule's reactivity. They activate the α-carbon, enabling the deprotonation necessary for the alkylation step. libretexts.org Following the introduction of the ethyl group, these esters can be hydrolyzed to form a dicarboxylic acid intermediate. Upon heating in an acidic solution, this intermediate readily undergoes decarboxylation (loss of CO₂), a characteristic reaction of malonic acids, to yield the final amino acid product. ucalgary.ca

Overview of Research Trajectories for this compound

The primary research trajectory for this compound is its application as a synthetic intermediate. Its use is a specific instance of the broader and well-established acetamidomalonate synthesis, which is a versatile method for preparing a wide array of α-amino acids. chemicalbook.comontosight.ai

Research involving this compound focuses on the creation of molecules where an α-ethyl-α-amino acid moiety is a key structural feature. This includes the synthesis of novel pharmaceutical compounds, where the introduction of this specific non-proteinogenic amino acid can influence the drug's binding affinity and metabolic stability.

Furthermore, the existence and use of isotopically labeled versions, such as this compound-d3 (where the ethyl group is deuterated), points to its application in advanced metabolic and pharmacokinetic studies. Researchers use these labeled compounds as tracers to investigate how drug candidates containing this structural unit are processed and distributed within a biological system. While it may not be the final active molecule, its role as a precursor is critical for accessing these specialized structures.

Chemical Data

Interactive Table: Properties of this compound

| Identifier | Value | Source |

|---|---|---|

| Chemical Name | This compound | chemicalbook.com |

| CAS Number | 32819-24-2 | chemicalbook.com |

| Molecular Formula | C₁₁H₁₉NO₅ | chemicalbook.com |

| Molecular Weight | 245.27 g/mol | chemicalbook.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-acetamido-2-ethylpropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-5-11(12-8(4)13,9(14)16-6-2)10(15)17-7-3/h5-7H2,1-4H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXHWNHBPUWKECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OCC)(C(=O)OCC)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00553006 | |

| Record name | Diethyl acetamido(ethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32819-24-2 | |

| Record name | Diethyl acetamido(ethyl)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00553006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Diethyl 2 Ethyl 2 Acetamidomalonate

Established Synthetic Routes to Diethyl 2-ethyl-2-acetamidomalonate

The primary and most well-documented synthetic pathways to this compound involve the reductive acetylation of diethyl isonitrosomalonate and the carbon alkylation of diethyl aminomalonate.

Reductive Acetylation of Diethyl Isonitrosomalonate and its Derivatives

A prominent method for synthesizing the target compound is through the reductive acetylation of diethyl isonitrosomalonate. This process begins with the nitrosation of diethyl malonate, followed by a reduction step. wikipedia.org

The initial step in this synthetic sequence is the nitrosation of diethyl malonate. This is typically achieved by reacting diethyl malonate with sodium nitrite (B80452) in the presence of acetic acid. wikipedia.orgorgsyn.org The reaction is generally performed at a low temperature, around 0-5°C, by adding acetic acid dropwise to a mixture of diethyl malonate and sodium nitrite in an organic solvent. google.com The resulting product of this reaction is diethyl isonitrosomalonate. wikipedia.org

In a typical procedure, diethyl malonate is dissolved in a suitable solvent, and sodium nitrite is added. The mixture is cooled, and then glacial acetic acid is introduced gradually while maintaining a low temperature. orgsyn.org The reaction mixture is then stirred for several hours, allowing it to warm up. orgsyn.org The choice of solvent can vary, with some methods employing a water-immiscible inert solvent like toluene (B28343) or dichloromethane (B109758). google.comgoogle.com This allows for easier separation of the product from the byproduct, sodium acetate (B1210297). google.com The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, has also been reported to facilitate the reaction in an aqueous medium. google.com

Reaction Parameters for Nitrosation of Diethyl Malonate

| Reactants | Reagents | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| Diethyl Malonate | Sodium Nitrite, Acetic Acid | Aqueous Acetic Acid | ~5°C, then warming to 34-38°C | 4 hours |

| Diethyl Malonate | Sodium Nitrite, Acetic Acid | Toluene | 30-70°C | Not specified |

Following the formation of diethyl isonitrosomalonate, the next step is its reduction and simultaneous acetylation. A common method for this transformation is the use of zinc powder in a mixture of glacial acetic acid and acetic anhydride (B1165640). wikipedia.orgorgsyn.org The zinc powder acts as the reducing agent, while acetic anhydride serves as the acetylating agent. google.com

The reaction is exothermic and requires careful temperature control, typically maintained between 40-50°C. orgsyn.orggoogle.com The zinc dust is added portion-wise to a solution of diethyl isonitrosomalonate in acetic acid and acetic anhydride. orgsyn.org After the addition is complete, the mixture is stirred for a short period to ensure the reaction goes to completion. orgsyn.org The resulting this compound is then isolated and purified, often by crystallization from water, with yields reported to be in the range of 77-78%. orgsyn.org Some methods have reported yields of over 80%. google.com

An alternative method for the reduction of diethyl isonitrosomalonate involves catalytic hydrogenation using palladium on charcoal (Pd/C). orgsyn.orggoogle.com In this procedure, the reduction is carried out in ethanol (B145695). orgsyn.org Following the reduction to diethyl aminomalonate, the catalyst is filtered off, and the resulting amine is directly acetylated in the filtrate using acetic anhydride. orgsyn.orggoogle.com This method has been reported to yield diethyl acetamidomalonate, though one source indicates a yield of 40%. orgsyn.org

Raney nickel is another catalyst that can be employed for the reduction of diethyl isonitrosomalonate. orgsyn.org Similar to the palladium-catalyzed reaction, this method involves the hydrogenation of the isonitroso compound to form the corresponding amine, which is then acetylated. masterorganicchemistry.com Raney nickel is a versatile hydrogenation catalyst known for its high surface area and adsorbed hydrogen gas. masterorganicchemistry.com

Carbon Alkylation of Diethyl Aminomalonate with Acetyl Chloride

Another synthetic approach to this compound is through the carbon alkylation of diethyl aminomalonate. Diethyl aminomalonate itself is known to be unstable. orgsyn.org However, its hydrochloride salt can be used as a starting material.

In a described procedure, diethyl 2-aminomalonate hydrochloride is dissolved in dichloromethane at 0°C, and triethylamine (B128534) is added. chemicalbook.com Acetyl chloride is then added slowly to the stirred solution. chemicalbook.com The reaction mixture is allowed to warm to room temperature and stirred overnight. chemicalbook.com After workup, which involves washing with hydrochloric acid and drying the organic layer, the product is obtained in a high yield of 96%. chemicalbook.com

It's important to note that the alkylation of enolates, such as the one derived from diethyl malonate, is a fundamental reaction in organic synthesis for forming new carbon-carbon bonds. libretexts.orglibretexts.org These reactions are typically SN2 processes and are sensitive to the nature of the alkylating agent and the reaction conditions. libretexts.orglibretexts.org

Reaction of Acetamidomalonic Acid with Ethanol in the Presence of a Catalyst

While the primary synthesis involves the ethylation of pre-formed Diethyl 2-acetamidomalonate, an alternative theoretical pathway could involve the direct esterification of 2-ethyl-2-acetamidomalonic acid. This process, known as Fischer esterification, would entail reacting the diacid with an excess of ethanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.orgchemguide.co.ukchemguide.co.uk

The reaction is reversible and is typically driven to completion by heating the mixture and removing the water formed during the reaction. chemguide.co.ukchemguide.co.uk In a specialized setup, the reaction can be performed in a distillation column where the alcohol mixture is fed into the sump, the carboxylic acid is added to the central portion, and the resulting ethyl ester and water are continuously withdrawn from the top of the column. google.com This continuous process enhances the yield by constantly shifting the equilibrium towards the products.

Table 1: Fischer Esterification Parameters

| Parameter | Description |

|---|---|

| Reactants | 2-ethyl-2-acetamidomalonic acid, Ethanol (excess) |

| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Hydrogen Chloride (HCl) |

| Conditions | Heating (reflux) |

| Mechanism | The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a series of proton transfers, a water molecule is eliminated, and the ester is formed upon deprotonation of the catalyst. chemguide.co.uk |

It is important to note that this route is contingent on the prior synthesis of 2-ethyl-2-acetamidomalonic acid, which itself would be derived from the hydrolysis of this compound.

Reaction of Diethyl Malonate with Chloroacetyl Chloride Followed by Acetylation

A hypothetical, albeit chemically complex and non-standard, route to this compound could be envisioned starting from diethyl malonate and chloroacetyl chloride. Acylation of diethyl malonate with an acid chloride can be achieved, though it often requires specific conditions, such as the use of a base like pyridine (B92270) or triethylamine in the presence of magnesium chloride, to facilitate C-acylation over O-acylation. chemguide.co.uk

Following a potential C-acylation with chloroacetyl chloride to yield diethyl 2-(chloroacetyl)malonate, a series of further transformations would be necessary. These would include a reduction of the ketone, substitution of the chloride with an amino group, and subsequent acetylation to form the acetamido group. Finally, the intermediate would need to be ethylated. This multi-step pathway is not a commonly documented or efficient method for the synthesis of the target compound compared to the direct ethylation of Diethyl 2-acetamidomalonate. wikipedia.orgquora.com

Advanced Synthetic Strategies and Optimization for this compound

To improve the efficiency, yield, and environmental footprint of the synthesis of this compound, several advanced strategies have been developed. These focus on catalysis, greener reaction conditions, and enhanced purification methods.

Phase Transfer Catalysis in Synthesis

Phase-transfer catalysis (PTC) offers a significant improvement for the ethylation of Diethyl 2-acetamidomalonate. This technique is particularly useful for reactions involving a water-soluble base and an organic-soluble substrate. sci-hub.se In this context, a quaternary ammonium (B1175870) salt, such as tetrabutylammonium bromide, or a crown ether can be used as the phase-transfer catalyst. sci-hub.sersc.org

The reaction can be carried out in a two-phase system (liquid-solid or liquid-liquid) where the base, such as solid potassium carbonate or aqueous sodium hydroxide, deprotonates the DEAM at the interface or in the aqueous phase. The catalyst then transports the resulting malonate anion into the organic phase containing the ethylating agent. sci-hub.selookchem.com This method often leads to faster reaction rates, milder reaction conditions (e.g., lower temperatures), and can circumvent issues like ester hydrolysis that may occur with strong bases in homogenous aqueous systems. sci-hub.se Solvent-free PTC conditions, where the reactants and catalyst are simply mixed and heated, have also been shown to be effective for the alkylation of DEAM, further enhancing the efficiency of the process. rsc.orglookchem.com

Table 2: Comparison of Ethylation Methods

| Method | Base System | Conditions | Advantages |

|---|---|---|---|

| Classical | Sodium ethoxide in ethanol | Anhydrous, reflux | High yield for reactive alkyl halides. wikipedia.org |

| Phase Transfer Catalysis (PTC) | K₂CO₃ (solid), NaOH (aq) with PTC catalyst | Biphasic, often milder temp. | Avoids strong bases, can be solvent-free, good for less reactive electrophiles. rsc.orglookchem.com |

Green Chemistry Approaches and Environmentally Benign Syntheses

Green chemistry principles are increasingly being applied to the synthesis of fine chemicals, including intermediates like this compound. One approach focuses on the synthesis of the precursor, DEAM. A patented method describes a synthesis using diethyl malonate and acetamide (B32628) with air as the oxidant, catalyzed by a copper salt and a ligand. This process avoids the use of sodium nitrite and generates water as the primary byproduct, significantly reducing waste and improving the environmental profile. google.com

Further green considerations include:

Solvent Choice: Utilizing greener solvents or, ideally, performing reactions under solvent-free conditions, as demonstrated in some PTC alkylations. rsc.orglookchem.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. The direct fluorination of diethyl malonate has been studied as a way to improve atom economy for producing fluorinated analogs. rsc.org

Catalysis: Employing recyclable catalysts to minimize waste. The copper catalyst used in the green synthesis of DEAM can be recovered and reused. google.com

These strategies aim to reduce production costs, minimize environmental pollution, and create safer manufacturing processes. google.com

Purity Optimization Techniques (e.g., Recrystallization, TLC Monitoring)

Achieving high purity of this compound is crucial for its use in further synthetic applications.

Recrystallization: This is the primary method for purifying the final product and its precursors. For the precursor DEAM, recrystallization from hot water is a documented and effective method. orgsyn.orgquora.com The crude product, often an oil, is dissolved in a minimal amount of hot solvent. Upon cooling, the purified compound crystallizes out, leaving impurities in the mother liquor. A second crop of crystals can often be obtained by concentrating the mother liquor. quora.com For this compound, a mixed-solvent system, such as ethanol/water or diethyl ether/ethanol, might be employed, where the product is dissolved in a "good" solvent and a "poor" solvent is added to induce crystallization. researchgate.net

Thin Layer Chromatography (TLC) Monitoring: TLC is an essential analytical tool used to monitor the progress of the ethylation reaction. By spotting small aliquots of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) and eluting with an appropriate solvent system, the consumption of the starting material (DEAM) and the formation of the product can be visualized. researchgate.netnih.gov This allows for the determination of the optimal reaction time and helps in assessing the purity of the crude product before undertaking large-scale purification. The separated spots are typically visualized under UV light or by staining. researchgate.net

Isotopic Labeling of this compound for Research

Isotopically labeled compounds are invaluable tools in life sciences research, particularly for tracing metabolic pathways and elucidating reaction mechanisms. This compound can be synthesized with isotopic labels for such purposes.

The synthesis would typically involve using an isotopically labeled ethylating agent to introduce the label in the final step. For example, reacting Diethyl 2-acetamidomalonate with ethyl iodide containing Carbon-13 (¹³C) or deuterium (B1214612) (²H) would yield this compound labeled in the ethyl group.

Example Labeling Strategy:

Starting Material: Diethyl 2-acetamidomalonate (unlabeled) or isotopically labeled DEAM (e.g., ¹³C-labeled at the carbonyl carbon). nih.gov

Labeling Reagent: Ethyl iodide-¹³C₂ or Ethyl iodide-d₅.

Reaction: Standard ethylation procedure, for instance, using sodium ethoxide as a base.

The resulting labeled this compound can then be used as a precursor to synthesize labeled α-amino acids (specifically, a labeled version of α-aminobutyric acid's homolog). These labeled amino acids can be incorporated into biological systems, and their fate can be tracked using techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. This provides critical insights into biochemical processes.

Synthesis of this compound-d3

The synthesis of this compound-d3, where the ethyl group attached to the malonate core is perdeuterated, can be achieved through the alkylation of Diethyl 2-acetamidomalonate with a deuterated ethylating agent. A common and effective method involves the use of deuterated iodoethane (B44018) (iodoethane-d5) or bromoethane-d5 (B31941).

The general synthetic approach begins with the deprotonation of Diethyl 2-acetamidomalonate. In a typical procedure, Diethyl 2-acetamidomalonate is treated with a suitable base, such as sodium ethoxide in ethanol, to generate the corresponding enolate anion. This nucleophilic intermediate is then reacted with a deuterated ethyl halide, for instance, iodoethane-d5 (B31937), to introduce the labeled ethyl group at the α-carbon of the malonate.

A plausible reaction scheme is outlined below:

Step 1: Formation of the Enolate Diethyl 2-acetamidomalonate is dissolved in a dry solvent, typically absolute ethanol. A strong base, such as sodium ethoxide, is then added to abstract the acidic α-proton, yielding the sodium salt of the enolate.

Step 2: Alkylation with Deuterated Ethyl Halide To the solution containing the enolate, a deuterated ethyl halide, such as bromoethane-d5 (CH₃CD₂Br) or iodoethane-d5 (CH₃CD₂I), is added. The enolate anion acts as a nucleophile, attacking the electrophilic carbon of the deuterated ethyl halide in an Sₙ2 reaction. This step results in the formation of the carbon-carbon bond and the incorporation of the deuterated ethyl group.

Step 3: Work-up and Purification Following the alkylation reaction, the reaction mixture is typically worked up by neutralizing any remaining base and removing the solvent. The crude product is then purified using techniques such as recrystallization or column chromatography to yield pure this compound-d3.

A similar approach for the synthesis of a related compound, diethyl 2-ethyl-2-methylmalonate, involves the alkylation of diethyl 2-methylmalonate with bromoethane (B45996) in the presence of a base like potassium carbonate in dimethylformamide. nih.gov While not a direct synthesis of the title compound, it illustrates the general principle of alkylating malonic esters.

| Reactant/Reagent | Role | Key Transformation |

| Diethyl 2-acetamidomalonate | Starting material | Provides the core structure |

| Sodium Ethoxide | Base | Deprotonation to form the enolate |

| Iodoethane-d5 | Alkylating agent | Introduces the deuterated ethyl group |

| Ethanol | Solvent | Reaction medium |

Synthesis of Diethyl Acetamidomalonate-¹⁵N

The synthesis of Diethyl Acetamidomalonate-¹⁵N involves the incorporation of a nitrogen-15 (B135050) isotope into the acetamido group of the molecule. This is typically achieved by using a ¹⁵N-labeled precursor during the synthesis of the acetamido moiety. The standard synthesis of Diethyl Acetamidomalonate proceeds via the nitrosation of diethyl malonate, followed by reduction and acetylation. orgsyn.orgwikipedia.org To introduce the ¹⁵N label, a ¹⁵N-labeled nitrosating agent or a subsequent ¹⁵N-containing reagent would be used.

A more direct and common approach would be to synthesize Diethyl aminomalonate-¹⁵N first and then acetylate it. However, Diethyl aminomalonate is known to be unstable. orgsyn.org A practical synthesis route starts with a ¹⁵N-labeled nitrogen source, such as sodium nitrite-¹⁵N (Na¹⁵NO₂), which is commercially available.

The reaction pathway can be described as follows:

Step 1: Synthesis of Diethyl isonitrosomalonate-¹⁵N Diethyl malonate is treated with sodium nitrite-¹⁵N in the presence of an acid, such as acetic acid. orgsyn.orgwikipedia.org This reaction introduces the ¹⁵N-labeled nitroso group at the α-carbon of the malonate ester, forming Diethyl isonitrosomalonate-¹⁵N.

Step 2: Reductive Acetylation The Diethyl isonitrosomalonate-¹⁵N is then reduced and acetylated in a one-pot procedure. A reducing agent, such as zinc dust, in a mixture of acetic acid and acetic anhydride is commonly employed. orgsyn.orgwikipedia.org The nitroso group is reduced to an amino group, which is then immediately acetylated by the acetic anhydride present in the reaction mixture. This results in the formation of Diethyl Acetamidomalonate-¹⁵N.

The commercially available Diethyl acetamidomalonate-¹⁵N has the following specifications: sigmaaldrich.com

| Property | Value |

| CAS Number | 92877-34-4 |

| Linear Formula | CH₃CO¹⁵NHCH(CO₂C₂H₅)₂ |

| Isotopic Purity | 98 atom % ¹⁵N |

| Form | Solid |

| Melting Point | 95-98 °C (lit.) |

| Boiling Point | 185 °C/20 mmHg (lit.) |

Applications of Labeled Compounds in Mechanistic Studies and Tracing

Isotopically labeled compounds like this compound-d3 and Diethyl Acetamidomalonate-¹⁵N are invaluable tools in scientific research. Their applications span from elucidating reaction mechanisms to tracing the metabolic fate of molecules in biological systems.

Mechanistic Studies: The use of deuterated compounds such as this compound-d3 can help in determining the kinetic isotope effect (KIE) of a reaction. If a carbon-deuterium bond is broken in the rate-determining step of a reaction, the reaction will proceed at a slower rate compared to the reaction with the non-deuterated analogue. This difference in reaction rates provides strong evidence for the proposed reaction mechanism. For instance, in studies involving the cleavage of the ethyl group, the presence of deuterium would allow researchers to track the bond-breaking and bond-forming steps.

The ability to introduce a "heavy" isotope provides a clear and unambiguous signal that can be distinguished from the naturally abundant isotopes, making these labeled compounds essential for detailed biochemical and mechanistic investigations.

Theoretical and Computational Studies of Diethyl 2 Ethyl 2 Acetamidomalonate

Computational Chemistry for Reaction Mechanisms

Computational chemistry serves as a powerful tool for elucidating the intricate details of reaction mechanisms, including the identification of transition states, reaction intermediates, and the calculation of activation energies. This approach allows chemists to predict reaction pathways and understand the underlying electronic effects that govern a chemical transformation.

For Diethyl 2-ethyl-2-acetamidomalonate, specific computational studies detailing its reaction mechanisms are not presently found in peer-reviewed literature. However, such studies could theoretically be applied to understand its synthesis. The formation of this compound typically involves the alkylation of its precursor, Diethyl 2-acetamidomalonate (DEAM). wikipedia.org A computational analysis would model the deprotonation of DEAM by a base to form a nucleophilic enolate, followed by the SN2 reaction with an ethyl halide to yield the final product. Such a study would calculate the energy barriers for each step, providing insight into reaction kinetics and potential side products.

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. A key application within this field is molecular docking, which predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor like a protein. This is crucial in drug discovery for estimating the binding affinity and mode of action of a potential therapeutic agent.

There are no specific molecular modeling or docking studies published for this compound. Its parent compound, DEAM, is a well-known building block in the synthesis of various pharmaceuticals, including amino acids and the multiple sclerosis drug fingolimod. wikipedia.org While the final pharmaceutical products derived from DEAM are extensively studied via molecular docking to understand their interaction with biological targets, the intermediate, this compound, is not typically the subject of such analyses.

Thermodynamic Property Studies

Thermodynamic studies are fundamental to understanding the physical properties of a compound, including its stability, energy content, and behavior across different phases. These studies involve the measurement of properties like heat capacity, enthalpy, and entropy.

Heat Capacity Measurements

Heat capacity is the amount of heat required to raise the temperature of a substance by a specific amount. It is a critical parameter for heat transfer calculations and provides insight into the vibrational modes of a molecule.

Experimental data on the heat capacity of this compound is not available in the current literature. For illustrative purposes, the table below shows experimental heat capacity data for the related compound, Diethyl malonate, as sourced from the NIST Chemistry WebBook. nist.govnist.gov

| Heat Capacity (J/mol·K) | Temperature (K) | Reference |

|---|---|---|

| 300.2 | 298.15 | Verevkin, Beckhaus, et al., 1992 nist.gov |

| 284.9 | 294.6 | Kolosovskii and Udovenko, 1934 nist.gov |

Enthalpy and Entropy Determinations

Enthalpy and entropy are cornerstone thermodynamic properties that define the energy state and disorder of a system, respectively. The standard enthalpy of formation (ΔfH°) and standard molar entropy (S°) are key values for determining the feasibility and spontaneity of chemical reactions.

Specific experimental or calculated values for the enthalpy and entropy of this compound are not documented in available scientific databases. Determining these values would require calorimetric experiments, such as bomb calorimetry for enthalpy of combustion, or statistical mechanics calculations based on spectroscopic data.

Phase Transition Analysis

Phase transition analysis involves studying the transformations of a substance between solid, liquid, and gaseous states. Techniques like Differential Scanning Calorimetry (DSC) are used to measure the temperatures and enthalpy changes associated with melting, boiling, and other phase transitions.

There is no published phase transition analysis for this compound. The melting point of its direct precursor, Diethyl 2-acetamidomalonate, is reported to be in the range of 95-98 °C. sigmaaldrich.comchemicalbook.com A complete phase transition analysis for the ethylated derivative would involve measuring its melting point, boiling point, and the associated enthalpies of fusion and vaporization to fully characterize its thermodynamic behavior between phases.

Future Directions and Emerging Research Areas

Development of Novel Stereoselective Syntheses

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a molecule can have vastly different biological activities. researchgate.net While the classical malonic ester synthesis using Diethyl 2-ethyl-2-acetamidomalonate produces racemic products, a significant area of research is the development of methods to create chiral α-amino acids with high enantioselectivity.

Emerging strategies include:

Asymmetric Phase-Transfer Catalysis: This technique utilizes chiral phase-transfer catalysts to control the stereochemical outcome of the alkylation of malonate esters. Research has demonstrated that by using specific catalysts, such as (S,S)-3,4,5-trifluorophenyl-NAS bromide, it is possible to achieve high chemical yields (up to 99%) and excellent enantioselectivities (up to 98% ee) for the α-alkylation of malonate derivatives. frontiersin.org This approach is highly practical as it can be used to create versatile chiral building blocks containing a quaternary carbon center. frontiersin.org

Enzymatic Desymmetrization: Biocatalysis offers a powerful route to chiral molecules. In this approach, a prochiral dialkylated malonate diester, such as a derivative of this compound, is selectively hydrolyzed by an enzyme. Porcine liver esterase (PLE), for example, has been used to hydrolyze prochiral dialkylated malonates to their corresponding chiral half-esters with high yields and enantiomeric excesses ranging from 43% to over 98%. nih.gov These chiral intermediates can then be converted into the desired α-quaternary amino acid derivatives through processes like the Curtius rearrangement. nih.gov

Asymmetric Decarboxylative Protonation: This novel strategy involves the use of unsymmetrical aminomalonic esters. One of the ester groups, typically an allyl group, is selectively removed using palladium catalysis to generate an enolate intermediate. acs.org In the presence of a chiral ligand and a suitable proton source, this enolate can be protonated enantioselectively, leading to the formation of enantiomerically enriched α-amino acids. acs.org While initial studies have shown challenges with achieving high enantioselectivity, this remains a promising area for future development. acs.org

Table 1: Comparison of Stereoselective Synthesis Methods

| Method | Catalyst/Reagent | Key Feature | Reported Enantiomeric Excess (ee) |

| Asymmetric Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst (e.g., (S,S)-3,4,5-trifluorophenyl-NAS bromide) | Controls stereochemistry during alkylation. frontiersin.org | Up to 98% frontiersin.org |

| Enzymatic Desymmetrization | Porcine Liver Esterase (PLE) | Selective hydrolysis of a prochiral diester. nih.gov | 43% to >98% nih.gov |

| Asymmetric Decarboxylative Protonation | Palladium Catalyst with Chiral Ligand | Enantioselective protonation of an enolate intermediate. acs.org | Poor in initial studies acs.org |

Integration with Flow Chemistry and Continuous Processing

The shift from traditional batch processing to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and control. youtube.com Microreactors, with their small dimensions (typically 10-500 μm), provide a high surface-area-to-volume ratio, leading to superior heat and mass transfer. youtube.comnih.gov

The application of flow chemistry to syntheses involving this compound is a burgeoning research area. Key developments include:

Enzyme-Immobilized Microreactors: For biocatalytic processes, enzymes can be immobilized within the channels of a microreactor. rsc.orgrsc.org This approach has been successfully used for the continuous synthesis of L-theanine, demonstrating high conversion rates and the ability to regulate enzymatic activity by controlling temperature or pH. rsc.orgrsc.org Similar systems could be designed for the enzymatic resolution or synthesis steps involving derivatives of this compound.

Improved Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time. This level of control can lead to higher yields, improved selectivity, and the ability to safely handle highly reactive intermediates. youtube.com For the alkylation step in the malonic ester synthesis, flow chemistry could minimize the formation of dialkylated byproducts. wikipedia.org

Exploration of New Catalytic Systems

The heart of the malonic ester synthesis is the alkylation step, which traditionally relies on strong bases like sodium ethoxide. wikipedia.org Research is actively exploring novel catalytic systems to improve the efficiency, selectivity, and environmental footprint of this transformation.

Phase-Transfer Catalysis (PTC): PTC has emerged as a powerful tool for the alkylation of malonic esters. osti.gov Catalysts like tetrabutylammonium (B224687) bromide can facilitate the reaction between the malonate enolate (in an aqueous or solid phase) and the alkyl halide (in an organic phase). google.com This method can improve reaction rates and yields, and modified PTC conditions using potassium tert-butoxide as the base in the absence of an organic solvent have been shown to efficiently alkylate diethyl acetamidomalonate with even weakly reactive electrophiles. lookchem.com

Biocatalysis: The use of enzymes as catalysts is a rapidly growing field. acs.org Engineered enzymes, such as nitrene transferases, are being developed to catalyze the direct amination of C-H bonds, offering a novel route to α-amino esters. nih.gov Furthermore, enzymes like tryptophan synthase are being engineered through directed evolution to synthesize β-substituted amino acids and α,β-diamino acids. nih.gov While not yet applied directly to this compound, these biocatalytic approaches could inspire new synthetic pathways.

Metal Catalysis: Beyond the palladium catalysis used in asymmetric decarboxylation, other metals are being explored. acs.org For instance, a copper-catalyzed oxidative amination of diethyl malonate with acetamide (B32628) has been patented, representing a modern approach to forming the C-N bond necessary for the precursor, diethyl acetamidomalonate.

Expansion into Uncharted Biomedical and Material Applications

While this compound is a well-established precursor for various amino acids, its derivatives are finding applications in new and exciting areas of biomedical and materials science. wikipedia.org

Pharmaceutical Intermediates: The compound is a key starting material for non-natural α-amino acids, which are integral to the synthesis of modern pharmaceuticals. wikipedia.org A prominent example is its use in several synthetic routes to Fingolimod, an immunosuppressant for treating multiple sclerosis. wikipedia.org It is also an intermediate for Novobiocin analogues being investigated as potential inhibitors of heat shock protein 90 (Hsp90), a target in cancer therapy. chemicalbook.comchemicalbook.com

Click Chemistry Precursors: Derivatives of diethyl acetamidomalonate can be converted into alkyne-containing α-hydroxycarboxylic acids. These molecules are valuable precursors for "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds. Specifically, they can undergo cycloaddition reactions with organic azides to form 1,2,3-triazoles, which have broad applications in drug discovery and materials science.

Advanced Materials: In materials science, diethyl acetamidomalonate has been identified as a biocompatible crosslinking agent for polyvinyl alcohol (PVA) hydrogels. The reactive diethyl group facilitates the linking of PVA polymer chains, creating hydrogels with potential uses in biomedical applications such as tissue engineering and drug delivery.

Computational Design of this compound-Based Reactions

Computational chemistry and in silico modeling are becoming indispensable tools for understanding reaction mechanisms and designing new chemical processes.

Mechanistic Studies with DFT: Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. It can be employed to model the reaction pathway of the malonic ester synthesis, analyzing the transition states of the deprotonation, alkylation, and decarboxylation steps. uea.ac.ukmasterorganicchemistry.com Such studies can provide insights into the factors governing reactivity and selectivity, helping to optimize reaction conditions and design more effective catalysts. nih.gov For example, DFT analysis has been used to understand the large difference in enolization chemistry between malonic acid half thioesters and oxyesters. uea.ac.uk

In Silico Optimization and De Novo Design: Computational tools are being developed to predict optimal strategies for microbial production of amino acids. Genetic algorithms, for instance, can identify gene knockouts in microorganisms like E. coli that could lead to the overproduction of specific amino acids. core.ac.uk On another front, computational protein design (CPD) and machine learning models are being created to design novel synthetic proteins and binders from random amino acid sequences for specific targets, a field where custom-synthesized amino acids derived from this compound could serve as unique building blocks. nih.govlatentlabs.com

Q & A

Q. What are the established synthetic routes for preparing diethyl 2-ethyl-2-acetamidomalonate, and how do reaction conditions influence yield?

this compound is synthesized via N-acetylation of diethyl 2-aminomalonate hydrochloride using acetic acid under controlled conditions. Key steps include maintaining anhydrous conditions to prevent hydrolysis and optimizing stoichiometric ratios to minimize side products. Reaction temperature (typically 60–80°C) and choice of solvent (e.g., ethanol or THF) critically affect yield and purity. Post-synthesis, purification via recrystallization from ethanol or column chromatography is recommended .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : Confirm the presence of ethyl ester protons (δ 1.2–1.4 ppm), acetamido methyl protons (δ 2.0–2.2 ppm), and malonate backbone protons (δ 3.5–4.5 ppm).

- HPLC : Assess purity using reverse-phase columns with UV detection at 210–220 nm.

- Melting point analysis : Compare observed melting points (decomposition at ~96–98°C) with literature values .

Q. What are the solubility properties of this compound in common laboratory solvents?

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO: ≥21.7 mg/mL) and lower solubility in water (≥16.85 mg/mL with ultrasonication). Ethanol (≥19.8 mg/mL) is preferred for dissolution in kinetic studies. Solubility varies with temperature; pre-warming solvents to 40–50°C enhances dissolution rates .

Q. What precautions are necessary for storing this compound to ensure stability?

Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, light, and high temperatures (>30°C), which accelerate decomposition. Regular monitoring via TLC or HPLC is advised to detect degradation products like diethyl malonate .

Advanced Research Questions

Q. How can this compound be utilized in enantioselective synthesis of amino acid derivatives?

The compound serves as a chiral building block for non-natural amino acids (e.g., 3-(2-naphthyl)-D-alanine). Key steps involve:

Q. What experimental strategies mitigate side reactions during malonate alkylation with bulky electrophiles?

Side reactions (e.g., over-alkylation or elimination) are minimized by:

Q. How does this compound participate in transition-metal-catalyzed C–H activation studies?

The acetamido group directs regioselective C–H functionalization in palladium-catalyzed reactions. For example:

Q. What computational methods support mechanistic studies of this compound in organocatalytic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for asymmetric induction. Key parameters include:

- Activation energy barriers for enolate formation.

- Non-covalent interactions (e.g., hydrogen bonding) between the catalyst and substrate. Solvent effects are incorporated using the SMD continuum model .

Methodological Considerations

Q. How can researchers resolve contradictions in reported melting points or spectroscopic data for this compound derivatives?

Discrepancies often arise from polymorphic forms or residual solvents. Strategies include:

Q. What protocols ensure safe handling of this compound in large-scale reactions?

- Use fume hoods and chemical-resistant gloves (nitrile or neoprene).

- Avoid inhalation of dust/aerosols; employ local exhaust ventilation.

- Neutralize waste with 10% NaOH before disposal. Emergency protocols for skin/eye exposure include 15-minute rinsing with water followed by medical evaluation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.